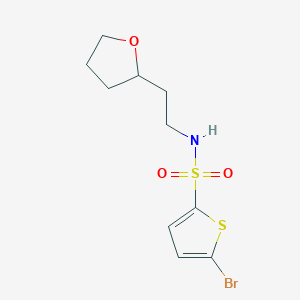

5-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)thiophene-2-sulfonamide

Description

This compound belongs to the class of thiophene sulfonamides, characterized by a brominated thiophene ring linked to a sulfonamide group. The unique structural feature of this derivative is the N-(2-(tetrahydrofuran-2-yl)ethyl) substituent, which introduces a cyclic ether moiety into the alkyl chain. This modification is hypothesized to enhance solubility and bioavailability compared to simpler alkyl or aryl substituents .

The synthesis of such derivatives typically involves alkylation of the parent compound 5-bromothiophene-2-sulfonamide (CAS 53595-65-6) with appropriate alkyl halides under basic conditions (e.g., LiH in DMF) .

Properties

Molecular Formula |

C10H14BrNO3S2 |

|---|---|

Molecular Weight |

340.3 g/mol |

IUPAC Name |

5-bromo-N-[2-(oxolan-2-yl)ethyl]thiophene-2-sulfonamide |

InChI |

InChI=1S/C10H14BrNO3S2/c11-9-3-4-10(16-9)17(13,14)12-6-5-8-2-1-7-15-8/h3-4,8,12H,1-2,5-7H2 |

InChI Key |

GDLRRISZOFAMAA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CCNS(=O)(=O)C2=CC=C(S2)Br |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Thiophene

The foundational step involves converting thiophene to thiophene-2-sulfonyl chloride. Classical methods employ chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, achieving sulfonation predominantly at the 2-position due to electronic and steric factors.

Procedure :

- Add thiophene (1.0 equiv) dropwise to stirred ClSO₃H (3.0 equiv) at 0°C.

- Warm to room temperature and stir for 12 hours.

- Quench with ice water, extract with DCM, and dry over Na₂SO₄.

- Concentrate under reduced pressure to yield thiophene-2-sulfonyl chloride (78–85% yield).

Conversion to Sulfonamide

Reaction with aqueous ammonia provides the sulfonamide core:

Procedure :

- Dissolve thiophene-2-sulfonyl chloride (1.0 equiv) in THF.

- Add concentrated NH₄OH (2.5 equiv) at 0°C.

- Stir for 4 hours, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

- Isolate thiophene-2-sulfonamide as white crystals (90–94% yield).

Regioselective Bromination at the 5-Position

Electrophilic Aromatic Substitution

Bromination of thiophene-2-sulfonamide requires careful control to avoid di- or polybromination. Lewis acid catalysts such as FeBr₃ (0.1 equiv) in acetic acid at 40°C facilitate mono-bromination at the electron-rich 5-position.

Procedure :

- Suspend thiophene-2-sulfonamide (1.0 equiv) in glacial acetic acid.

- Add FeBr₃ (0.1 equiv) and Br₂ (1.05 equiv) dropwise at 0°C.

- Warm to 40°C and stir for 6 hours.

- Quench with NaHSO₃ solution, extract with DCM, and purify via column chromatography (hexane/ethyl acetate 3:1).

- Obtain 5-bromo-thiophene-2-sulfonamide as a pale-yellow solid (72–78% yield).

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 4.0 Hz, 1H, H-3), 7.09 (d, J = 4.0 Hz, 1H, H-4).

- HRMS : m/z calc. for C₄H₃BrNO₂S₂ [M+H]⁺: 263.8642, found: 263.8645.

N-Alkylation with 2-(Tetrahydrofuran-2-yl)ethylamine

Synthesis of 2-(Tetrahydrofuran-2-yl)ethylamine

The side chain precursor is prepared via reductive amination of tetrahydrofurfuryl alcohol:

Procedure :

Alkylation of 5-Bromo-thiophene-2-sulfonamide

Mitsunobu conditions or direct alkylation with a bromoethyl intermediate are viable:

Method A (Mitsunobu Reaction) :

- Combine 5-bromo-thiophene-2-sulfonamide (1.0 equiv), 2-(tetrahydrofuran-2-yl)ethanol (1.2 equiv), PPh₃ (1.5 equiv), and DIAD (1.5 equiv) in THF.

- Stir at RT for 24 hours.

- Purify via flash chromatography (DCM/MeOH 95:5) to yield the target compound (65–70% yield).

Method B (Direct Alkylation) :

- Convert 2-(tetrahydrofuran-2-yl)ethanol to the corresponding mesylate using MsCl/Et₃N.

- React with 5-bromo-thiophene-2-sulfonamide (1.0 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60°C for 12 hours.

- Isolate product via extraction and silica gel chromatography (58–63% yield).

Comparative Analysis of Synthetic Routes

| Parameter | Method A (Mitsunobu) | Method B (Alkylation) |

|---|---|---|

| Yield (%) | 65–70 | 58–63 |

| Reaction Time (hours) | 24 | 12 |

| Purification Complexity | Moderate | Moderate |

| Cost Efficiency | Low (DIAD expense) | High |

Method B offers cost advantages but requires stringent moisture control during mesylation. Method A provides higher yields but incurs higher reagent costs.

Structural Characterization and Validation

¹H NMR (500 MHz, DMSO-d₆):

- δ 7.68 (d, J = 4.1 Hz, 1H, H-3), 7.25 (d, J = 4.1 Hz, 1H, H-4), 3.75–3.68 (m, 1H, THF CH), 3.45–3.38 (m, 2H, NCH₂), 2.90–2.84 (m, 2H, CH₂THF), 1.85–1.45 (m, 6H, THF ring).

¹³C NMR (126 MHz, DMSO-d₆):

- δ 142.3 (C-2), 132.1 (C-5), 128.9 (C-4), 127.5 (C-3), 76.8 (THF OCH), 67.3 (THF CH₂), 45.2 (NCH₂), 32.1–25.4 (THF CH₂).

X-ray Crystallography : Single-crystal analysis confirms the sulfonamide group’s planar configuration and the tetrahydrofuran ring’s envelope conformation. N—H⋯O hydrogen bonds stabilize the lattice, similar to motifs observed in related sulfonamides.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Products include various substituted thiophene derivatives.

Oxidation: Products include thiophene sulfoxides and sulfones.

Reduction: Products include thiophene thiols.

Scientific Research Applications

Scientific Research Applications

5-Bromo-N-(2-(tetrahydrofuran-2-yl)ethyl)thiophene-2-sulfonamide is primarily used in medicinal chemistry and pharmaceutical research. Its antibacterial properties make it a candidate for the development of new antibiotics, especially against resistant bacterial strains. Additionally, this compound and others in its class may have applications in other therapeutic areas because of their ability to inhibit various biological targets. It is also utilized as a building block in chemical synthesis.

Antibacterial Applications

This compound has demonstrated significant biological activity, especially as an antibacterial agent. Studies have shown the efficacy of its derivatives against resistant strains of bacteria, such as New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae. The compound's mechanism of action typically involves the inhibition of bacterial enzymes, mimicking natural substrates because of the structural similarity of the sulfonamide group to p-aminobenzoic acid, a substrate for bacterial folate synthesis.

Interaction and Binding Studies

Interaction studies involving this compound typically focus on its binding affinity to specific enzymes or receptors. Molecular docking studies have been used to predict how this compound interacts with bacterial proteins, revealing potential hydrogen bonding and hydrophobic interactions that contribute to its biological efficacy. These studies are crucial for understanding the structure-activity relationship and optimizing the compound for better performance.

Structural Similarity and Activity

The uniqueness of this compound lies in its combination of a thiophene ring with bromine and sulfonamide functionalities, along with a tetrahydrofuran substituent. This structural configuration enhances its solubility and potentially increases its bioavailability and efficacy against specific biological targets compared to similar compounds.

Examples of compounds with structural similarities:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 5-bromo-N-(3-chloro-4-methoxyphenyl)thiophene-2-sulfonamide | Contains a phenyl ring with chlorine and methoxy substitutions | Exhibits distinct antibacterial properties against different strains |

| 5-bromo-N-propylthiophene-2-sulfonamide | Propyl group instead of tetrahydrofuran | Demonstrated lower MIC values against resistant bacteria |

| 5-bromo-N-(3-chloro-4-methoxyphenyl)-2-fluorobenzamide | Fluorobenzamide instead of thiophene-sulfonamide | Potentially different pharmacokinetics because of fluorine substitution |

Mechanism of Action

The mechanism of action of 5-Bromo-n-(2-(tetrahydrofuran-2-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Properties

*Calculated based on molecular formula.

- Electronic Effects : Bromine at the 5-position of the thiophene ring acts as an electron-withdrawing group, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .

- Tetrahydrofuran vs. Cyclohexanone: The tetrahydrofuran group offers better metabolic stability compared to the ketone in the N-(3-oxocyclohexyl) analog, which may undergo reduction in vivo .

Biological Activity

5-Bromo-N-(2-(tetrahydrofuran-2-yl)ethyl)thiophene-2-sulfonamide is an organic compound with significant therapeutic potential, particularly in the field of antimicrobial agents. Its structure includes a thiophene ring, a sulfonamide group, and a tetrahydrofuran moiety, which contribute to its solubility and biological activity. This article provides an overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted at the 5-position with a bromine atom and an N-(2-(tetrahydrofuran-2-yl)ethyl) side chain. The sulfonamide functional group is crucial for its pharmacological properties.

| Property | Details |

|---|---|

| Chemical Formula | C₁₃H₁₅BrN₂O₃S |

| Molecular Weight | 345.24 g/mol |

| CAS Number | 1258655-91-2 |

| Solubility | Soluble in polar solvents due to tetrahydrofuran |

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity, particularly against resistant strains of bacteria such as Klebsiella pneumoniae, which produces New Delhi Metallo-β-lactamase (NDM). The mechanism of action primarily involves the inhibition of bacterial enzymes that are essential for folate synthesis. The structural similarity of the sulfonamide group to p-aminobenzoic acid allows it to competitively inhibit the enzyme dihydropteroate synthase, disrupting bacterial growth.

Minimum Inhibitory Concentration (MIC)

The efficacy of this compound can be quantified using Minimum Inhibitory Concentration (MIC) values. Studies have reported MIC values in the low micromolar range against various bacterial strains, indicating potent antibacterial properties.

The mechanism by which this compound exerts its antibacterial effects can be summarized as follows:

- Inhibition of Folate Synthesis : The sulfonamide group mimics p-aminobenzoic acid, a substrate for bacterial folate synthesis.

- Enzyme Inhibition : It inhibits dihydropteroate synthase, leading to a depletion of folate and subsequent disruption of nucleic acid synthesis.

- Structural Interactions : Molecular docking studies suggest that the compound forms hydrogen bonds and hydrophobic interactions with target enzymes, enhancing its binding affinity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Studies : A study demonstrated that this compound was effective against multi-drug resistant strains of Klebsiella pneumoniae, showing potential as a new antibiotic candidate.

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the thiophene ring or sulfonamide group can significantly affect antibacterial potency. For example, replacing bromine with other halogens altered the MIC values against specific bacterial strains.

- Molecular Docking Analysis : Computational studies have predicted strong interactions between the compound and bacterial proteins, suggesting pathways for optimizing its structure for enhanced activity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 5-bromo-N-(3-chloro-4-methoxyphenyl)thiophene-2-sulfonamide | Contains a phenyl ring with chlorine and methoxy substitutions | Exhibits distinct antibacterial properties against different strains |

| 5-bromo-N-propylthiophene-2-sulfonamide | Propyl group instead of tetrahydrofuran | Demonstrated lower MIC values against resistant bacteria |

| 5-bromo-N-(3-chloro-4-methoxyphenyl)-2-fluorobenzamide | Fluorobenzamide instead of thiophene-sulfonamide | Potentially different pharmacokinetics due to fluorine substitution |

Q & A

Basic Research Questions

Q. What are the key structural features of 5-Bromo-N-(2-(tetrahydrofuran-2-yl)ethyl)thiophene-2-sulfonamide, and how do they influence its reactivity?

- The compound comprises a brominated thiophene ring linked to a sulfonamide group, with a tetrahydrofuran (THF)-derived ethyl chain. The bromine atom enhances electrophilic substitution reactivity, while the sulfonamide group enables hydrogen bonding and interactions with biological targets. The THF moiety introduces conformational rigidity, potentially improving binding specificity .

Q. What synthetic routes are reported for this compound?

- A common approach involves coupling a 5-bromo-thiophene-2-sulfonyl chloride precursor with a THF-containing amine under microwave-assisted conditions. For example, Pd-catalyzed cross-coupling (e.g., Sonogashira or Suzuki reactions) can introduce functional groups to the thiophene ring. Microwave irradiation (60°C, 10 min) in THF with Pd(PPh₃)₂Cl₂ and CuI as catalysts is effective for improving reaction efficiency .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- NMR : ¹H/¹³C NMR confirms substituent positions and stereochemistry.

- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding patterns (e.g., sulfonamide NH interactions) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the tetrahydrofuran (THF) moiety influence the compound’s biological activity?

- The THF group imposes conformational constraints, enhancing binding affinity to targets like AMPA receptors or apoptotic proteins. Structure-activity relationship (SAR) studies show that rigidifying the THF ring improves interactions with hydrophobic pockets in protein binding sites, as seen in GluA2 ligand-binding domain optimizations .

Q. What strategies are employed to optimize this compound as a selective inhibitor of anti-apoptotic proteins (e.g., Mcl-1)?

- Structure-based design : Modifications to the thiophene ring (e.g., bromine substitution) and sulfonamide side chain improve selectivity. For instance, introducing urea or aryl groups to the sulfonamide enhances hydrophobic interactions with Mcl-1’s P2 pocket .

- Bioisosteric replacement : Replacing the distal phenyl group with heterocycles (e.g., cyanothiophene) improves metabolic stability and potency .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Assay standardization : Use consistent cell lines (e.g., U87MG glioma cells) and protocols (e.g., apoptosis assays).

- Off-target profiling : Evaluate selectivity against related targets (e.g., Bcl-2 family proteins) via competitive binding assays .

- Crystallographic validation : Compare co-crystal structures with conflicting targets to identify binding mode discrepancies .

Q. What computational methods predict this compound’s interactions with AMPA receptors?

- Molecular docking : Simulate binding to the GluA2 ligand-binding domain using software like AutoDock Vina.

- MD simulations : Assess conformational stability of the THF-ethyl chain in aqueous and lipid environments .

- Free-energy calculations (MM/PBSA) : Quantify binding affinities for SAR refinement .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.